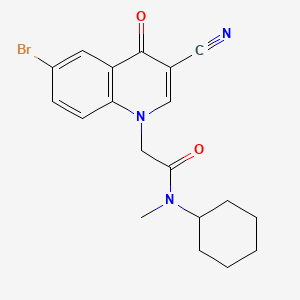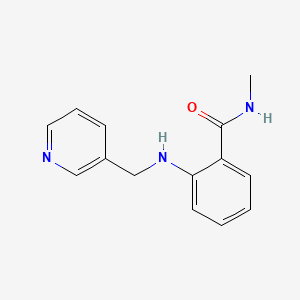
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide, also known as BQCA, is a chemical compound that belongs to the class of quinoline derivatives. It has been widely used in scientific research due to its ability to selectively activate the M1 muscarinic acetylcholine receptor.
Mecanismo De Acción
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide selectively activates the M1 muscarinic acetylcholine receptor by binding to its allosteric site. This leads to an increase in intracellular calcium levels and the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways is responsible for the physiological effects of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide such as improved cognitive function and motor control.
Biochemical and Physiological Effects:
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide has been shown to improve cognitive function in several animal models of Alzheimer's disease and schizophrenia. It has also been shown to improve motor control in animal models of Parkinson's disease. These effects are mediated by the activation of the M1 muscarinic acetylcholine receptor and the downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide in lab experiments is its selectivity for the M1 muscarinic acetylcholine receptor. This allows researchers to study the specific effects of M1 receptor activation without affecting other receptors. However, one limitation of using 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide is its relatively short half-life, which requires frequent dosing in animal experiments.
Direcciones Futuras
There are several future directions for the research on 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to study the downstream signaling pathways activated by the M1 receptor and their potential as therapeutic targets. Additionally, the development of more potent and selective M1 receptor agonists could lead to the discovery of new therapeutic agents for these disorders.
Métodos De Síntesis
The synthesis of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide involves the reaction of 6-bromo-3-cyano-4-oxoquinoline with N-cyclohexyl-N-methylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide has been extensively used in scientific research as a tool to selectively activate the M1 muscarinic acetylcholine receptor. This receptor is involved in several physiological processes such as learning and memory, attention, and motor control. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide has been used to study the role of the M1 receptor in these processes and to investigate its potential as a therapeutic target for several neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-22(15-5-3-2-4-6-15)18(24)12-23-11-13(10-21)19(25)16-9-14(20)7-8-17(16)23/h7-9,11,15H,2-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXHHOZMAMZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-cyclohexyl-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone](/img/structure/B7635057.png)
![1-[3-[(3-Phenyl-1,2-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B7635066.png)
![4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7635067.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7635074.png)
![2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole](/img/structure/B7635078.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B7635079.png)






![3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide](/img/structure/B7635144.png)
![N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7635146.png)